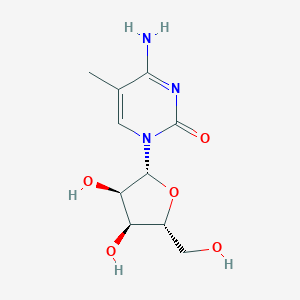

5-Methylcytidine

Vue d'ensemble

Description

La 5-Méthylcytidine est un nucléoside modifié dérivé de la 5-méthylcytosine. On la trouve dans les acides ribonucléiques d'origine animale, végétale et bactérienne . Ce composé joue un rôle crucial dans divers processus biologiques, notamment la régulation de l'expression des gènes et la stabilité de l'ARN .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de la 5-méthylcytidine implique généralement la méthylation de la cytidine. Une méthode courante consiste à utiliser de l'iodure de méthyle en présence d'une base, telle que l'hydrure de sodium, pour méthyler la cytidine en position 5 . La réaction est réalisée dans un solvant aprotique comme le diméthylformamide (DMF) à des températures contrôlées.

Méthodes de production industrielle

La production industrielle de la 5-méthylcytidine fait souvent appel à des méthodes enzymatiques, où des méthyltransférases spécifiques catalysent la méthylation des résidus de cytidine dans l'ARN. Cette méthode est préférée en raison de sa spécificité et de son efficacité .

Analyse Des Réactions Chimiques

Types de réactions

La 5-Méthylcytidine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former de la 5-hydroxyméthylcytidine.

Réduction : Les réactions de réduction peuvent la convertir en cytidine.

Substitution : Elle peut subir des réactions de substitution nucléophile au niveau du groupe méthyle en position 5.

Réactifs et conditions courantes

Oxydation : Des réactifs comme le peroxyde d'hydrogène ou le peroxotungstate sont utilisés dans des conditions douces.

Réduction : Le borohydrure de sodium est couramment utilisé pour les réactions de réduction.

Substitution : Des nucléophiles tels que des thiols ou des amines peuvent être utilisés dans des réactions de substitution.

Principaux produits formés

Oxydation : 5-Hydroxyméthylcytidine

Réduction : Cytidine

Substitution : Divers dérivés de cytidine substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

La 5-Méthylcytidine a de nombreuses applications en recherche scientifique :

Industrie : Elle est utilisée dans la production d'ARN modifié à des fins de recherche et thérapeutiques.

5. Mécanisme d'action

La 5-Méthylcytidine exerce ses effets principalement par la stabilisation des structures de l'ARN. Le groupe méthyle en position 5 améliore les interactions d'empilement des bases et augmente la stabilité thermique des liaisons hydrogène avec la guanine . Cette modification peut modifier les schémas d'épissage de l'ARN, changer la stabilité de l'ARN et affecter l'efficacité de la traduction de l'ARNm .

Applications De Recherche Scientifique

5-Methylcytidine has numerous applications in scientific research:

Mécanisme D'action

5-Methylcytidine exerts its effects primarily through the stabilization of RNA structures. The methyl group at the 5-position enhances base stacking interactions and increases the thermal stability of hydrogen bonding with guanine . This modification can alter RNA splicing patterns, change RNA stability, and affect the translation efficiency of mRNA .

Comparaison Avec Des Composés Similaires

Composés similaires

5-Méthylcytosine : Une forme méthylée de la base d'ADN cytosine, impliquée dans la régulation de la transcription des gènes.

5-Hydroxyméthylcytidine : Une forme oxydée de la 5-méthylcytidine, présente dans l'ARN et impliquée dans divers processus biologiques.

N6-Méthyladénosine : Une autre modification de l'ARN qui joue un rôle dans la stabilité de l'ARN et la régulation de la traduction.

Unicité

La 5-Méthylcytidine est unique en raison de son rôle spécifique dans la modification de l'ARN, ce qui la distingue des autres nucléosides méthylés. Sa présence à la fois dans l'ARNt et l'ARNr dans divers organismes met en évidence son importance évolutive et sa polyvalence fonctionnelle .

Activité Biologique

5-Methylcytidine (5-mC) is a crucial epigenetic modification of cytosine, primarily found in DNA and RNA. Its biological activity is integral to various cellular processes, including gene expression regulation, genomic imprinting, and response to environmental stimuli. This article explores the biological activity of 5-mC, highlighting its roles in transcriptional regulation, cellular differentiation, and implications in disease.

Overview of this compound

This compound is formed by the methylation of the carbon 5 position of the cytosine ring. This modification can occur in both DNA and RNA, with distinct functions attributed to each context. In DNA, it is predominantly involved in regulating gene expression and maintaining genomic stability. In RNA, particularly mRNA and tRNA, 5-mC modifications influence stability, translation efficiency, and response to stress.

-

Transcriptional Regulation :

- 5-mC is associated with transcriptional repression when located in promoter regions. It inhibits the binding of transcription factors and recruits proteins that compact chromatin structure, thus silencing gene expression .

- Conversely, 5-mC can also enhance transcription under certain conditions, particularly when present in gene bodies or intragenic regions .

-

Role in Cellular Differentiation :

- Studies have shown that alterations in 5-mC patterns are critical during cellular differentiation processes. For example, the modulation of 5-mC levels has been linked to erythroid differentiation in K562 cells .

- The interplay between methylation and demethylation processes (mediated by TET enzymes) can lead to active demethylation, facilitating gene activation during differentiation .

- Involvement in Disease :

Table: Summary of Key Research Findings on this compound

Advances in Detection Techniques

Recent advancements in mass spectrometry and chemoproteomic strategies have improved our ability to detect and quantify 5-mC modifications within cellular contexts. These techniques allow for a more nuanced understanding of how 5-mC influences cellular functions at a molecular level .

Future Directions

The ongoing research into the biological activity of this compound suggests several promising avenues:

- Therapeutic Applications : Targeting the pathways regulated by 5-mC could lead to novel therapeutic strategies for cancer treatment.

- Biomarker Development : Continued exploration into specific methylation patterns may yield new biomarkers for early detection of diseases.

- Understanding Environmental Impact : Investigating how environmental factors influence 5-mC levels could provide insights into epigenetic regulation mechanisms.

Propriétés

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAYHVCMSTBRABG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862841 | |

| Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6829-31-8, 2140-61-6, 337533-58-1 | |

| Record name | NSC529544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2140-61-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC96372 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96372 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-5-methyl-1-pentofuranosyl-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.